molecular formula C10H13BrFN B15260479 3-bromo-N-(butan-2-yl)-4-fluoroaniline

3-bromo-N-(butan-2-yl)-4-fluoroaniline

Cat. No.: B15260479
M. Wt: 246.12 g/mol
InChI Key: XCHFESFAXSMQFY-UHFFFAOYSA-N
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Description

3-bromo-N-(butan-2-yl)-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a butan-2-yl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(butan-2-yl)-4-fluoroaniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: Bromine is introduced at the third position through a halogenation reaction.

    Alkylation: The nitrogen atom is alkylated with butan-2-yl group.

    Fluorination: Finally, a fluorine atom is introduced at the fourth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(butan-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-bromo-N-(butan-2-yl)-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-(butan-2-yl)-4-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(butan-2-yl)aniline: Lacks the fluorine atom at the fourth position.

    4-fluoroaniline: Lacks the bromine and butan-2-yl groups.

    3-bromoaniline: Lacks the butan-2-yl and fluorine groups.

Uniqueness

3-bromo-N-(butan-2-yl)-4-fluoroaniline is unique due to the specific combination of bromine, butan-2-yl, and fluorine substituents on the aniline ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

3-bromo-N-butan-2-yl-4-fluoroaniline

InChI

InChI=1S/C10H13BrFN/c1-3-7(2)13-8-4-5-10(12)9(11)6-8/h4-7,13H,3H2,1-2H3

InChI Key

XCHFESFAXSMQFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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